molecular formula C34H36N2O7S B12198729 2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate CAS No. 1052541-79-3

2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate

Cat. No.: B12198729
CAS No.: 1052541-79-3
M. Wt: 616.7 g/mol
InChI Key: GJXVGYGBGBMXQY-UHFFFAOYSA-N
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Description

2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzo[de]isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the construction of the benzo[de]isoquinoline core. Key reactions may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides under basic conditions.

    Construction of the Benzo[de]isoquinoline Core: This step may involve cyclization reactions and the use of palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate involves its interaction with specific molecular targets. For example, it may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . The compound may also interact with enzymes such as acetylcholinesterase, modulating their activity and affecting neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate is unique due to its complex structure, which combines multiple functional groups and a benzo[de]isoquinoline core. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

1052541-79-3

Molecular Formula

C34H36N2O7S

Molecular Weight

616.7 g/mol

IUPAC Name

2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate

InChI

InChI=1S/C34H34N2O6S.H2O/c1-41-29-21-26(16-19-36-33(37)27-12-6-10-25-11-7-13-28(32(25)27)34(36)38)31(22-30(29)42-2)43(39,40)35-17-14-24(15-18-35)20-23-8-4-3-5-9-23;/h3-13,21-22,24H,14-20H2,1-2H3;1H2

InChI Key

GJXVGYGBGBMXQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCC(CC5)CC6=CC=CC=C6)OC.O

Origin of Product

United States

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